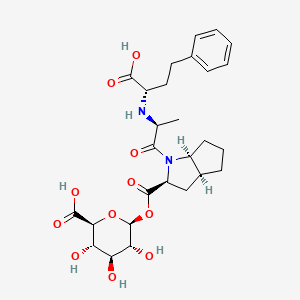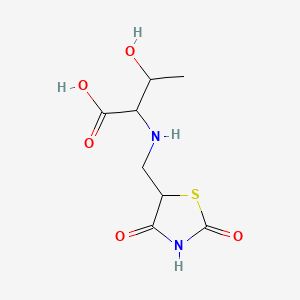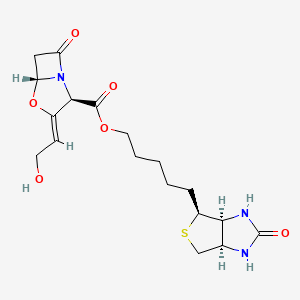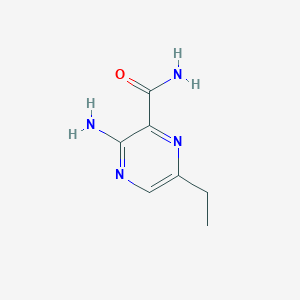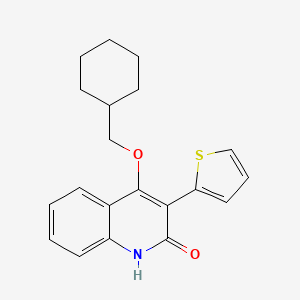![molecular formula C12H9HgNO4 B13859501 (Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[p-(Acetylmercuric)phenyl]maleimide is a chemical compound with the molecular formula C12H9HgNO4 and a molecular weight of 431.79 g/mol . This compound is known for its use in the preparation of radioiodinated iodophenyl maleimide as a bifunctional radioimmunoconjugate . It is a pale yellow solid that is sparingly soluble in chloroform and methanol .
Vorbereitungsmethoden
. The general synthetic route can be summarized as follows:
Formation of Maleanilic Acid: Maleic anhydride reacts with aniline in the presence of ethyl ether to form maleanilic acid.
Cyclization to N-Phenylmaleimide: Maleanilic acid is then cyclized using acetic anhydride and sodium acetate to form N-phenylmaleimide.
Introduction of Mercury Acetate Group: Finally, N-phenylmaleimide is reacted with mercury acetate to form N-[p-(Acetylmercuric)phenyl]maleimide
Analyse Chemischer Reaktionen
N-[p-(Acetylmercuric)phenyl]maleimide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the acetylmercuric group can be replaced by other functional groups.
Oxidation and Reduction: The mercury atom in the compound can undergo oxidation and reduction reactions, leading to different oxidation states of mercury.
Addition Reactions: The maleimide moiety can participate in Diels-Alder reactions, forming adducts with dienes
Common reagents used in these reactions include acetic anhydride, sodium acetate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[p-(Acetylmercuric)phenyl]maleimide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[p-(Acetylmercuric)phenyl]maleimide involves its ability to form covalent bonds with biological molecules. The mercury atom can interact with thiol groups in proteins, leading to the formation of stable complexes. This property is exploited in the preparation of radioimmunoconjugates, where the compound is used to label antibodies with radioactive iodine .
Vergleich Mit ähnlichen Verbindungen
N-[p-(Acetylmercuric)phenyl]maleimide can be compared with other similar compounds such as:
N-Phenylmaleimide: This compound lacks the acetylmercuric group and is commonly used in Diels-Alder reactions.
N-(p-Bromophenyl)maleimide: This compound contains a bromine atom instead of the acetylmercuric group and is used in similar applications.
The uniqueness of N-[p-(Acetylmercuric)phenyl]maleimide lies in its ability to form stable complexes with thiol groups, making it valuable in the preparation of radioimmunoconjugates .
Eigenschaften
Molekularformel |
C12H9HgNO4 |
|---|---|
Molekulargewicht |
431.80 g/mol |
IUPAC-Name |
acetyloxy-[4-(2,5-dioxopyrrol-1-yl)phenyl]mercury |
InChI |
InChI=1S/C10H6NO2.C2H4O2.Hg/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2(3)4;/h2-7H;1H3,(H,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
PZXBINKXUADILH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


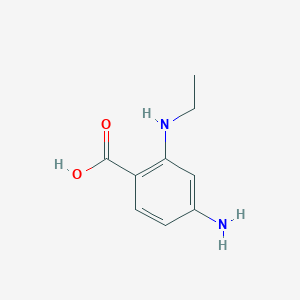
![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
![1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13859439.png)

